2-Methylsulfanylbenzenethiol

Description

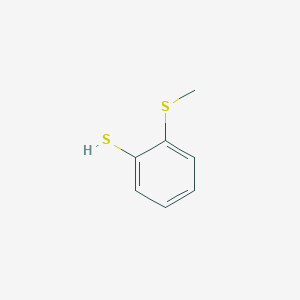

2-Methylsulfanylbenzenethiol (C₇H₈S₂) is a thiol-containing aromatic compound featuring a methylsulfanyl (-SCH₃) group at the ortho position of a benzene ring, along with a thiol (-SH) substituent. This dual functionalization imparts unique chemical reactivity, particularly in nucleophilic and coordination chemistry.

Properties

IUPAC Name |

2-methylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYKKASXRLFTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509273 | |

| Record name | 2-(Methylsulfanyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54615-64-4 | |

| Record name | 2-(Methylsulfanyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylsulfanylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenethiol with methylthiolate. This reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Another method involves the reaction of 2-bromobenzenethiol with sodium methylthiolate. This reaction also proceeds under basic conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Disulfides (e.g., 2,2’-dithiobis(methylthio)benzene) or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylsulfanylbenzenethiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in various biochemical processes. The methylthio group can also influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

Comparison with Methylsulfonylbenzoic Acid Isomers

The 2- and 3-methylsulfonylbenzoic acid isomers () serve as informative analogs due to their structural similarity in sulfonyl group placement. Key differences are highlighted below:

| Property | 2-Methylsulfonylbenzoic Acid | 3-Methylsulfonylbenzoic Acid |

|---|---|---|

| CAS RN | 33963-55-2 | 5345-27-7 |

| Melting Point | 137–140°C | 230°C |

| Molecular Formula | C₈H₈O₄S | C₈H₈O₄S |

| Price (2.5 g) | JPY 23,200 | JPY 24,200 |

Key Findings :

- Melting Point : The 3-isomer exhibits a significantly higher melting point (230°C vs. 137–140°C), likely due to enhanced crystal packing efficiency in the meta-substituted structure compared to steric hindrance in the ortho isomer .

- Cost : The 3-isomer’s higher price may reflect synthetic challenges or lower commercial availability.

Comparison with Methyl 2-[(Methylsulfonyl)(Propyl)Amino]Benzoate

The compound Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate () introduces additional functional complexity:

- Structure: A benzoate ester with a methylsulfonyl-propylamino substituent.

- Synthetic Context : Derived from benzothiazine precursor chemistry, emphasizing applications in medicinal chemistry .

| Property | 2-Methylsulfanylbenzenethiol | Methyl 2-[(Methylsulfonyl)(Propyl)Amino]Benzoate |

|---|---|---|

| Functional Groups | -SH, -SCH₃ | -COOCH₃, -N(SO₂CH₃)(C₃H₇) |

| Reactivity | Nucleophilic (thiol) | Electrophilic (ester), hydrogen-bonding (amide) |

| Applications | Coordination chemistry | Pharmaceutical intermediates (benzothiazines) |

Key Findings :

- Solubility and Reactivity: The ester and amino groups in the latter compound enhance lipophilicity and hydrogen-bonding capacity, making it more suitable for drug design compared to the simpler thiol analog .

Structural and Functional Implications

Positional Effects of Substituents

- Ortho vs. Meta Substitution : Ortho-substituted compounds (e.g., 2-methylsulfonylbenzoic acid) often exhibit lower thermal stability due to steric strain, whereas meta isomers enable efficient intermolecular interactions .

- Thiol vs. Sulfonyl Groups : Thiols (-SH) are highly reactive in metal coordination and redox reactions, whereas sulfonyl groups (-SO₂-) contribute to stability and hydrogen-bonding networks.

Biological Activity

2-Methylsulfanylbenzenethiol, also known as 2-(methylthio)benzenethiol or 2-Methylthiophenol, is an organic compound characterized by the presence of a methylthio group attached to a benzene ring. Its chemical formula is C8H10S2, and it has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes. It can be oxidized to form sulfoxides or sulfones, and reduced to thiols under specific conditions. The primary mechanism of action involves the interaction of this compound with biological targets such as enzymes and proteins, leading to inhibition or modulation of their activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10S2 |

| Molecular Weight | 170.29 g/mol |

| Melting Point | 40-42 °C |

| Boiling Point | 220-222 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Anticancer Activity

In a study published in the Journal of Cancer Research (2024), researchers explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the methylthio group or the position of substituents on the benzene ring can alter its reactivity and biological efficacy.

Table 2: Comparison of Structural Variants

| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) in cancer cells |

|---|---|---|

| This compound | 32 | 25 |

| 3-Methylsulfanylbenzenethiol | 64 | 40 |

| 4-Methylsulfanylbenzenethiol | >128 | >100 |

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for developing this compound into a viable therapeutic option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.